Cas no 15174-47-7 (a-Methylcinnamaldehyde)

a-Methylcinnamaldehyde 化学的及び物理的性質

名前と識別子

-

- alpha-Methylcinnamylaldehyde

- 2-Methyl-3-phenyl-trans-prop-2-enal

- 2-methyl-3-phenylacrylaldehyde

- 2-methyl-3-phenyl-2-propenal

- 2-Methyl-3-phenyl-5-pentyl-isoxazolidin

- 2-methyl-5-pentyl-3-phenyl-isoxazolidine

- E-2-methylcinnamaldehyde

- Isoxazolidine,2-methyl-5-pentyl-3-phenyl

- methyl-trans-cinnamaldehyde

- α-Methyl-trans-cinnaMaldehyde

- 4-oxo-2-mercapto-thiazole-3-acetic acid (intermediate of epalrestat)

- ALPHA-METHYLCINNAMALDEHYDE

- a-Methylcinnamaldehyde

- (E)-2-METHYL-3-PHENYLACRYLALDEHYDE

- 2-methyl-3-phenylprop-2-enal

- (E)-2-Methyl-3-phenylpropenal

- 2-METHYL-3-PHENYLPROPENAL

- 2-Methyl-3-phenylacrolein

- 2-Propenal, 2-methyl-3-phenyl-

- Cinnamaldehyde, .alpha.-methyl-

- alpha-Methyl-trans-cinnamaldehyde

- VLUMOWNVWOXZAU-VQHVLOKHSA-N

- Cinnamaldehyde, alpha-methyl

- alpha-Methylcinnimal

- (E)-2-methyl-3-phenylpr

- 3-Phenyl-2-methylacrolein

- (E)-2-methyl-3-phenylprop-2-enal

- EN300-20034

- BCP24559

- NCGC00257605-01

- DTXCID705587

- 3-Phenylmethacrolein

- A-Methyl-cinnamaldehyde(predominantly trans)

- A-Methyl-trans-cinnamaldehyde

- LS-13760

- 15174-47-7

- alpha-Methyl-trans-cinnamaldehyde, 98%

- F2191-0168

- EC 202-938-8

- NSC-22283

- NSC 22283

- 101-39-3

- AKOS025149199

- DTXSID4025587

- NCGC00091690-02

- Q27252223

- .alpha.-Methylcinnamic aldehyde

- alpha-Methyl-trans-cinnamaldeyhde

- Cinnamic aldehyde, .alpha.-methyl

- Tox21_200051

- AS-35370

- (E)-Alpha-Methylcinnamaldehyde

- SCHEMBL186778

- AKOS000119680

- Methyl cinnamic aldehyde

- ALPHA-METHYL CINNAMYLALDEHYDE

- (E)-2-Methyl-3-phenylacrolein

- 2-methylcinnamic aldehyde

- NSC 49286

- ALPHA-METHYLCINNAMALDEHYDE [FCC]

- trans-Alpha-Methylcinnamaldehyde

- .alpha.-Methylcinnamaldehyde

- BRN 0507514

- (E)-2-Methyl-3-phenyl-propenal

- EINECS 202-938-8

- 2-Methyl-3-phenyl-2-propen-1-al

- alpha-methyl-E-cinnamaldehyde

- 4-oxo-2-mercapto-thiazole-3-acetica acid

- NSC-49286

- alpha -Methyl-trans-cinnamaldehyde

- Z-alpha-Methylcinnamaldehyde

- UNII-1C647N9853

- (E)-.ALPHA.-METHYLCINNAMALDEHYDE

- (2E)-2-Methyl-3-phenyl-2-propenal

- ?-Methyl-trans-cinnamaldehyde

- Z3219847417

- MFCD00006976

- alpha-Methylcinnamaldehyde, >=97%, FCC, FG

- trans-2-Methyl-3-phenyl-2-propenal

- CS-W016354

- 3-phenyl-2-methylpropenal

- M0584

- (2E)-2-methyl-3-phenylprop-2-enal

- 2-Propenal, 2-methyl-3-phenyl-, (2E)-

- 2-07-00-00291 (Beilstein Handbook Reference)

- alpha-Methylcinnamaldehyde [FHFI]

- (E)-2-methyl-3-phenyl-prop-2-enal

- EN300-736639

- DTXSID401018359

- 1C647N9853

- Cinnamaldehyde, alpha-methyl-

- .ALPHA.-METHYL-TRANS-CINNAMALDEYHDE

- W-108917

- AI3-26230

- alpha-Methylcinnamic aldehyde

- TRANS-.ALPHA.-METHYLCINNAMALDEHYDE

- CCRIS 6257

- .ALPHA.-METHYLCINNAMALDEHYDE [FHFI]

- .alpha.-Methylcinnimal

- CAS-101-39-3

- FEMA No. 2697

- BBL012658

- STL163654

-

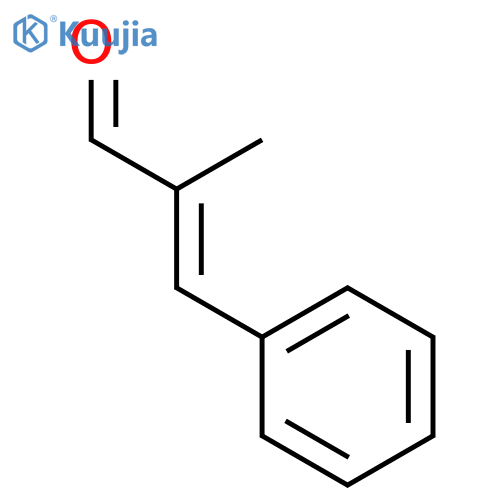

- インチ: 1S/C10H10O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-8H,1H3/b9-7+

- InChIKey: VLUMOWNVWOXZAU-VQHVLOKHSA-N

- ほほえんだ: O=C([H])/C(/C([H])([H])[H])=C(\[H])/C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 146.07300

- どういたいしつりょう: 146.073164938g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 152

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.0±0.1 g/cm3

- ゆうかいてん: No data available

- ふってん: 254.6±9.0 °C at 760 mmHg

- フラッシュポイント: 79.4±0.0 °C

- 屈折率: 1.598-1.607

- PSA: 17.07000

- LogP: 2.28880

- じょうきあつ: 0.0±0.5 mmHg at 25°C

a-Methylcinnamaldehyde セキュリティ情報

- シグナルワード:Warning

- 危害声明: H317 (100%)

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H317 (100%)

- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです

a-Methylcinnamaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-736639-1.0g |

(2E)-2-methyl-3-phenylprop-2-enal |

15174-47-7 | 95.0% | 1.0g |

$19.0 | 2025-03-11 | |

| Enamine | EN300-736639-5.0g |

(2E)-2-methyl-3-phenylprop-2-enal |

15174-47-7 | 95.0% | 5.0g |

$21.0 | 2025-03-11 | |

| TRC | M304953-50000mg |

a-Methyl-trans-cinnamaldehyde |

15174-47-7 | 50g |

$97.00 | 2023-05-17 | ||

| Life Chemicals | F2191-0168-1g |

a-Methylcinnamaldehyde |

15174-47-7 | 95%+ | 1g |

$21.0 | 2023-11-21 | |

| Ambeed | A570879-500g |

(E)-2-Methyl-3-phenylacrylaldehyde |

15174-47-7 | 97+% | 500g |

$53.00 | 2021-08-15 | |

| TRC | M304953-5g |

a-Methyl-trans-cinnamaldehyde |

15174-47-7 | 5g |

$ 63.00 | 2023-09-07 | ||

| Alichem | A019124433-1000g |

(E)-2-Methyl-3-phenylacrylaldehyde |

15174-47-7 | 95% | 1000g |

322.19 USD | 2021-06-16 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X08015-500g |

(E)-2-Methyl-3-phenylacrylaldehyde |

15174-47-7 | 95% | 500g |

¥352.0 | 2024-07-18 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M859358-2.5kg |

Α-Methyl-Trans-Cinnamaldehyde |

15174-47-7 | 97% | 2.5kg |

2,688.00 | 2021-05-17 | |

| 1PlusChem | 1P00ACHR-500g |

alpha-Methylcinnamylaldehyde |

15174-47-7 | 95% | 500g |

$40.00 | 2024-06-20 |

a-Methylcinnamaldehyde 関連文献

-

Ting-Ting Xu,Tao-Shan Jiang,Xiao-Lan Han,Yuan-Hong Xu,Jin-Ping Qiao Org. Biomol. Chem. 2018 16 5350

-

Jie Yang,Ranran Chang,Shengju Ge,Mei Zhao,Caifeng Liang,Liu Xiong,Qingjie Sun Food Funct. 2016 7 4804

-

Chaojie Fang,Meichao Li,Xinquan Hu,Weimin Mo,Baoxiang Hu,Nan Sun,Liqun Jin,Zhenlu Shen RSC Adv. 2017 7 1484

-

Xingxing Wu,Wei Zhou,Hai-Hong Wu,Junliang Zhang Chem. Commun. 2017 53 5661

-

Zefei Xu,Jinhui Feng,Peiyuan Yao,Qiaqing Wu,Dunming Zhu Green Chem. 2023 25 4667

-

Kaimeng Huang,Xiaona Ke,Hongkai Wang,Junying Wang,Chenchen Zhou,Xiufang Xu,Lingyan Liu,Jing Li Org. Biomol. Chem. 2015 13 4486

-

Xiaohui Fan,Hao Lv,Yong-Hong Guan,Hong-Bo Zhu,Xiao-Meng Cui,Kun Guo Chem. Commun. 2014 50 4119

-

Nitinkumar Satyadev Upadhyay,Jayachandran Jayakumar,Chien-Hong Cheng Chem. Commun. 2017 53 2491

a-Methylcinnamaldehydeに関する追加情報

a-Methylcinnamaldehyde (CAS No. 15174-47-7): A Comprehensive Overview

a-Methylcinnamaldehyde, with the chemical identifier CAS No. 15174-47-7, is a naturally occurring compound that has garnered significant attention in the field of pharmaceuticals, flavor and fragrance industries, and biological research. This molecule, belonging to the cinnamaldehyde family, exhibits a unique structure that contributes to its diverse applications and potential benefits. The compound is characterized by an aldehyde group attached to a phenyl ring, with a methyl substituent at the alpha position, making it a versatile intermediate in organic synthesis.

The chemical properties of a-Methylcinnamaldehyde make it particularly interesting for researchers exploring novel therapeutic agents. Its aromatic structure and reactive aldehyde group allow for various chemical modifications, enabling the synthesis of more complex molecules. Recent studies have highlighted its role as a precursor in the development of natural product-inspired drugs, which often leverage the structural motifs found in biologically active compounds.

In the pharmaceutical domain, a-Methylcinnamaldehyde has been investigated for its potential antimicrobial and anti-inflammatory properties. Research published in peer-reviewed journals suggests that this compound can interact with microbial cell membranes, disrupting their integrity and leading to cell death. This mechanism of action makes it a promising candidate for developing new antimicrobial agents, particularly in the face of growing antibiotic resistance.

Moreover, a-Methylcinnamaldehyde has shown promise in preclinical studies as a modulator of inflammatory pathways. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators in chronic inflammatory diseases. By targeting these pathways, a-Methylcinnamaldehyde may offer a therapeutic approach to conditions like rheumatoid arthritis and inflammatory bowel disease.

The flavor and fragrance industry also benefits from the use of a-Methylcinnamaldehyde. Its sweet, fruity aroma makes it a popular component in perfumes, food additives, and cosmetic products. The compound's stability under various conditions enhances its appeal for industrial applications, ensuring consistent quality and performance in final products.

Recent advancements in synthetic chemistry have enabled more efficient production methods for a-Methylcinnamaldehyde. Researchers have developed novel catalytic processes that improve yield and reduce environmental impact. These innovations not only make the compound more accessible but also align with global sustainability goals by minimizing waste and energy consumption.

Biological research has further uncovered intriguing aspects of a-Methylcinnamaldehyde's interactions with biological systems. Studies on its effects on enzymatic activity have revealed potential applications in drug discovery. For instance, its ability to inhibit certain enzymes may be exploited to develop inhibitors for therapeutic purposes. Additionally, its interaction with receptors and ion channels has been explored as a basis for developing neuroprotective agents.

The versatility of a-Methylcinnamaldehyde extends to its role as a chiral building block in organic synthesis. Its asymmetric properties allow for the construction of enantiomerically pure compounds, which are crucial in pharmaceuticals where stereochemistry often dictates efficacy and safety. This aspect makes it a valuable tool for chemists seeking to develop new molecular entities with tailored biological activities.

In conclusion, a-Methylcinnamaldehyde (CAS No. 15174-47-7) is a multifaceted compound with significant implications across multiple industries. Its chemical properties enable diverse applications, from pharmaceutical development to flavor enhancement. Ongoing research continues to uncover new possibilities for this versatile molecule, reinforcing its importance in both academic and industrial settings.

15174-47-7 (a-Methylcinnamaldehyde) 関連製品

- 101-39-3(α-Methylcinnamaldehyde)

- 2228498-00-6(1-{2-1-(2-methylpropyl)-1H-pyrazol-4-ylethyl}piperazine)

- 201595-63-3(L-Tyrosine-13C6)

- 1805465-68-2(2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-acetonitrile)

- 1806766-28-8(2-(Bromomethyl)-3-(difluoromethyl)-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 116886-12-5(1-(Phenoxymethyl)cyclopentan-1-ol)

- 1806733-98-1(3-(Aminomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 2172512-79-5(2-4-(but-3-en-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylphenol)

- 935-72-8(1H-Pyrrole-3,4-dicarboxylic acid)

- 2126176-89-2(2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride)